N'-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-aspartic acid
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Overview
Description
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-aspartic acid is a complex organic compound derived from the lupane-type triterpenoid, 3beta-Hydroxylup-20(29)-en-28-oic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-aspartic acid typically involves multiple steps, starting from the extraction of 3beta-Hydroxylup-20(29)-en-28-oic acid from natural sources. The key steps include:
Extraction: The initial compound, 3beta-Hydroxylup-20(29)-en-28-oic acid, is extracted from plant sources such as Vitex negundo Linn.
Amidation: The extracted compound undergoes amidation with 8-aminooctanoic acid under controlled conditions to form an intermediate product.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction and synthesis processes, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3beta position can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.
Major Products Formed
Scientific Research Applications
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-aspartic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic compounds.
Biology: Studied for its potential role in inhibiting the proliferation and migration of cancer cells.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-viral properties.
Industry: Utilized in the development of eco-friendly insecticides and other biocontrol agents.
Mechanism of Action
The mechanism of action of N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-aspartic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation, apoptosis, and inflammation.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and migration.
Comparison with Similar Compounds
Similar Compounds
Betulinic Acid: Another lupane-type triterpenoid with similar anti-cancer properties.
Ursolic Acid: A pentacyclic triterpenoid with anti-inflammatory and anti-cancer activities.
Uniqueness
N’-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-L-aspartic acid is unique due to its specific structure, which allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to other similar compounds.
Properties
CAS No. |
150840-56-5 |
---|---|
Molecular Formula |
C42H68N2O7 |
Molecular Weight |
713.0 g/mol |
IUPAC Name |
(2S)-2-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]butanedioic acid |
InChI |
InChI=1S/C42H68N2O7/c1-26(2)27-16-21-42(37(51)43-24-12-10-8-9-11-13-33(46)44-29(36(49)50)25-34(47)48)23-22-40(6)28(35(27)42)14-15-31-39(5)19-18-32(45)38(3,4)30(39)17-20-41(31,40)7/h27-32,35,45H,1,8-25H2,2-7H3,(H,43,51)(H,44,46)(H,47,48)(H,49,50)/t27-,28+,29-,30-,31+,32-,35+,39-,40+,41+,42-/m0/s1 |
InChI Key |
OISZOFVCIIJJJR-VPMAXIODSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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